10-Carboxy-13-deoxycarminomycin

Anthracycline pharmacology Structure-activity relationship (SAR) L1210 murine leukemia model

10-Carboxy-13-deoxycarminomycin (designated D788-1) is a naturally occurring anthracycline metabolite isolated from a biosynthetically blocked mutant (strain RPM-5) of the baumycin-producing Streptomyces sp. D788.

Molecular Formula C27H29NO11
Molecular Weight 543.5 g/mol
CAS No. 97583-07-8
Cat. No. B1219846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Carboxy-13-deoxycarminomycin
CAS97583-07-8
Synonyms10-carboxy-13-deoxocarminomycin
D 788-1
D-788-1
D788-1
Molecular FormulaC27H29NO11
Molecular Weight543.5 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C1C(=O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O
InChIInChI=1S/C27H29NO11/c1-3-27(37)8-13(39-14-7-11(28)21(30)9(2)38-14)16-17(20(27)26(35)36)25(34)18-19(24(16)33)23(32)15-10(22(18)31)5-4-6-12(15)29/h4-6,9,11,13-14,20-21,29-30,33-34,37H,3,7-8,28H2,1-2H3,(H,35,36)/t9-,11-,13-,14-,20-,21+,27+/m0/s1
InChIKeyMMYTYGXIKKVLES-AGMCFEMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Carboxy-13-deoxycarminomycin (D788-1): An Anthracycline Probe for Structure-Activity and Biosynthetic Studies


10-Carboxy-13-deoxycarminomycin (designated D788-1) is a naturally occurring anthracycline metabolite isolated from a biosynthetically blocked mutant (strain RPM-5) of the baumycin-producing Streptomyces sp. D788 [1]. As a structural derivative, it features a 13-deoxy functionality and a distinctive 10-carboxy group compared to the clinical anthracycline carminomycin [2]. While it shares the tetracyclic quinone core characteristic of potent antitumor agents like daunorubicin and doxorubicin, its unique substitution pattern at the C-10 position fundamentally alters its interaction with biological macromolecules, making it a distinct chemical entity rather than a simple analog [1].

Why 10-Carboxy-13-deoxycarminomycin Cannot Be Replaced by Standard Anthracyclines in Targeted Research


Generic substitution with common anthracyclines like daunorubicin is invalid for research requiring the specific pharmacological profile of 10-carboxy-13-deoxycarminomycin. While daunorubicin potently inhibits both cell growth and nucleic acid synthesis, the 10-carboxy modification in D788-1 results in a divergent pharmacodynamic fingerprint: it retains significant L1210 growth inhibition (IC50 0.027 μg/mL) comparable to daunorubicin (IC50 0.02 μg/mL), yet exhibits substantially weaker suppression of DNA and RNA synthesis [1]. This asymmetric activity profile cannot be replicated by doxorubicin or daunorubicin, which strongly intercalate DNA and inhibit topoisomerase II. Substituting these agents would therefore introduce fundamentally different mechanisms of action, confounding studies on anthracycline structure-activity relationships, biosynthetic pathway elucidation, or mechanism-of-action investigations focused on growth inhibition independent of nucleic acid disruption [1][2].

Quantitative Differential Activity of 10-Carboxy-13-deoxycarminomycin Against L1210 Leukemia Cells


Comparable Growth Inhibition but Divergent Nucleic Acid Synthesis Suppression vs. Daunorubicin in L1210 Cell Culture

In a direct head-to-head comparison against L1210 murine leukemia cells, 10-carboxy-13-deoxycarminomycin (D788-1) showed a comparable growth inhibitory effect to daunorubicin but a markedly different pattern of nucleic acid synthesis inhibition. The growth IC50 was 0.027 μg/mL for the target compound versus 0.02 μg/mL for daunorubicin [1]. In contrast, the IC50 for inhibiting DNA synthesis was 1.25 μg/mL for the target compound, which is 3-fold higher than the 0.42 μg/mL observed for daunorubicin. The divergence was most pronounced in RNA synthesis inhibition, where the target compound's IC50 was 1.20 μg/mL, a 7.5-fold higher concentration than the 0.16 μg/mL for daunorubicin. This quantifies a fundamental shift in mechanism of action.

Anthracycline pharmacology Structure-activity relationship (SAR) L1210 murine leukemia model

3-Fold Reduced DNA Synthesis Inhibition vs. Daunorubicin in L1210 Cell Culture

The target compound's ability to inhibit DNA synthesis was significantly weakened compared to the clinical drug daunorubicin. In a parallel assay measuring the incorporation of radiolabeled thymidine into acid-insoluble material over 60 minutes, the IC50 for D788-1 was 1.25 μg/mL. This was nearly 3-fold higher (less potent) than daunorubicin, which achieved 50% inhibition at just 0.42 μg/mL under identical L1210 cell culture conditions [1].

Mechanism of action DNA intercalation Topoisomerase II inhibition

7.5-Fold Reduced RNA Synthesis Inhibition vs. Daunorubicin in L1210 Cell Culture

The most dramatic differential activity was observed in the inhibition of RNA synthesis. While daunorubicin potently suppressed the incorporation of radiolabeled uridine into L1210 cells with an IC50 of just 0.16 μg/mL, 10-carboxy-13-deoxycarminomycin required a 7.5-fold higher concentration (IC50 = 1.20 μg/mL) to achieve the same 50% inhibition level [1]. This near-order-of-magnitude difference underscores that the 10-carboxy-13-deoxy substitution pattern severely impairs the molecule's capacity to disrupt transcriptional processes.

RNA synthesis inhibition Nucleolar stress Transcriptional inhibition

Procurement-Driven Applications for 10-Carboxy-13-deoxycarminomycin in Mechanism and Biosynthesis Research


Investigating Anthracycline Antitumor Mechanisms Independent of Nucleic Acid Synthesis Inhibition

The differential pharmacological profile, where cell growth inhibition (IC50 0.027 μg/mL) is largely uncoupled from strong DNA (IC50 1.25 μg/mL) and RNA (IC50 1.20 μg/mL) synthesis inhibition, as quantified by Yoshimoto et al. (1992) [1], makes D788-1 a critical tool for probing non-canonical anthracycline cytotoxicity pathways. Researchers can use this compound to induce L1210 cell death without triggering the robust DNA damage response and transcriptional arrest caused by daunorubicin, allowing for the isolation and study of alternative mechanisms such as mitochondrial disruption or specific protein interaction.

Key Reference Compound for Anthracycline Biosynthetic Pathway Elucidation in Streptomyces sp. D788

10-Carboxy-13-deoxycarminomycin is the major accumulated metabolite in the daunorubicin-blocked mutant strain RPM-5, as characterized in the foundational biosynthetic studies of the baumycin-producing Streptomyces sp. D788 [1][2]. Its procurement is essential for analytical chemistry and systems biology applications, such as serving as a quantitative HPLC standard for monitoring metabolic flux through the D788 pathway, providing a defined substrate for in vitro enzymatic conversion experiments (e.g., decarboxylation or methylation reactions), and enabling studies into the genetic regulation of anthracycline tailoring steps.

Structure-Activity Relationship (SAR) Studies on Anthracycline C-10 Position Modifications

The direct comparative data with daunorubicin [1] establishes D788-1 as a cornerstone compound for SAR libraries exploring the impact of C-10 functional group changes on biological activity. Its unique combination of a 10-carboxy group and 13-deoxy functionality creates a distinct pharmacophoric demand compared to other analogs like 10-methoxycarbonyl-13-deoxocarminomycin. Systematic procurement of this compound allows medicinal chemistry programs to quantify how increasing C-10 bulk and charge disrupts DNA/RNA intercalation potency while preserving growth inhibitory effects, guiding the design of next-generation anthracyclines with reduced cardiotoxicity liabilities.

Quote Request

Request a Quote for 10-Carboxy-13-deoxycarminomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.